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Compound of Interest

Compound Name:
3-Methylamino-3-

hydroxymethyloxetane

Cat. No.: B1473353 Get Quote

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has

emerged from relative obscurity to become a highly valued structural motif in medicinal

chemistry and materials science.[1] Initially perceived as synthetically challenging and

potentially unstable due to significant ring strain (approximately 106 kJ·mol⁻¹), the oxetane core

is now recognized for its unique ability to favorably modulate the physicochemical properties of

parent molecules.[1]

In drug discovery, the incorporation of an oxetane, particularly a 3,3-disubstituted variant, is

often employed as a strategic replacement for the ubiquitous gem-dimethyl group. This

substitution can lead to marked improvements in aqueous solubility, metabolic stability, and

lipophilicity without introducing excessive molecular weight.[1] The oxetane's oxygen atom acts

as a strong hydrogen bond acceptor, further enhancing its utility as a pharmacophoric element.

[2]

This guide focuses on the specific, albeit lesser-known, molecule 3-Methylamino-3-
hydroxymethyloxetane. By dissecting its constituent parts—the stable 3,3-disubstituted

oxetane core, a secondary amine, and a primary alcohol—we can construct a robust profile of

its expected properties and reactivity. This molecule stands as a trifunctional scaffold,

presenting multiple handles for chemical modification and diverse points of interaction with

biological targets, making it a compelling, albeit theoretical, building block for researchers in

drug development.
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Molecular Structure and Core Physicochemical
Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and

biological systems. The combination of a basic amine, a polar alcohol, and a strained ether

within a compact framework defines the unique profile of 3-Methylamino-3-
hydroxymethyloxetane.

Chemical Structure and Identifiers
IUPAC Name: (3-(Methylamino)oxetan-3-yl)methanol

CAS Number: 1416323-17-5

Molecular Formula: C₅H₁₁NO₂

Molecular Weight: 117.15 g/mol

Caption: 2D Chemical Structure of 3-Methylamino-3-hydroxymethyloxetane.

Predicted Physicochemical Data
The following properties are estimated based on the analysis of the molecule's functional

groups and data from analogous structures.
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Property Predicted Value Rationale & Commentary

pKa₁ (Amine) 9.0 - 10.5

The secondary amine is

expected to be basic. The pKa

of protonated cyclic amines

typically falls in this range.[3]

[4] The electron-withdrawing

effect of the oxetane oxygen

and the adjacent alcohol may

slightly decrease basicity

compared to a simple alkyl-

substituted amine.

pKa₂ (Alcohol) 16 - 18

The primary alcohol is a very

weak acid. This value is typical

for primary alcohols, which are

generally slightly more acidic

than tertiary alcohols.[5][6][7]

cLogP -0.5 to -1.5

The presence of two polar,

hydrogen-bonding groups (NH

and OH) is expected to confer

significant hydrophilicity,

resulting in a negative

calculated LogP value. For

comparison, the related 3-

Methyl-3-oxetanemethanol has

a reported XLogP3 of -0.2.[8]

Aqueous Solubility High

With two hydrogen bond

donors (NH, OH) and three

acceptors (N, OH, oxetane O),

the molecule is predicted to be

highly soluble in water and

other polar protic solvents.

Hydrogen Bonding Donors: 2, Acceptors: 3 The molecule can participate

extensively in hydrogen

bonding, which is critical for its

solubility and potential
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interactions with biological

macromolecules.

Intramolecular H-bonding

between the amine and

alcohol is possible.[9]

Proposed Synthetic Pathway
While the specific synthesis of 3-Methylamino-3-hydroxymethyloxetane is not documented,

a plausible and robust route can be designed based on established methods for preparing 3,3-

disubstituted oxetanes.[1][10][11] The most common strategy involves the intramolecular

Williamson etherification of a suitably functionalized 1,3-diol precursor.

A logical starting point is diethyl malonate. The proposed sequence involves:

Alkylation: Introduction of a protected hydroxymethyl group.

Amination: Introduction of a protected methylamino group.

Reduction: Conversion of the diester to the critical 1,3-diol.

Cyclization: Formation of the oxetane ring.

Deprotection: Removal of protecting groups to yield the final product.

Diethyl Malonate 1. NaH
2. (Boc)₂O, DMAP Protected Malonate 1. NaH

2. Eschenmoser's Salt Aminomethylated Malonate LiAlH₄, THF 1,3-Diol Precursor 1. TsCl, Pyridine
2. NaH, THF Protected Oxetane TFA or HCl/Dioxane 3-Methylamino-3-

hydroxymethyloxetane

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.

Detailed Hypothetical Protocol
Objective: To synthesize (3-(Methylamino)oxetan-3-yl)methanol.

Step 1: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)malonate
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To a stirred solution of diethyl 2-(methylamino)malonate in dichloromethane (DCM) at 0 °C,

add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine

(DMAP).

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis

indicates complete consumption of the starting material.

Quench the reaction with saturated aqueous ammonium chloride solution and extract the

aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography to yield the Boc-protected

aminomalonate. Causality: The Boc group is a robust protecting group for the amine,

preventing it from interfering with subsequent alkylation and reduction steps. It is stable to

the basic conditions of the next step and the reducing conditions of the LiAlH₄ step.

Step 2: Synthesis of Diethyl 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)malonate

To a solution of the product from Step 1 in anhydrous tetrahydrofuran (THF) at 0 °C under a

nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

Stir the mixture for 30 minutes at 0 °C.

Add paraformaldehyde and stir at room temperature for 24 hours.

Carefully quench the reaction by adding water, followed by extraction with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify via column chromatography to obtain the hydroxymethylated intermediate.

Step 3: Synthesis of 2-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under

nitrogen.
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Slowly add a solution of the diester from Step 2 in THF to the LiAlH₄ suspension.

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by

15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting aluminum salts through a pad of Celite, washing thoroughly with THF and

ethyl acetate.

Concentrate the filtrate to yield the crude 1,3-diol, which can often be used in the next step

without further purification. Causality: LiAlH₄ is a powerful reducing agent required to reduce

both ester functionalities to primary alcohols, forming the key 1,3-diol structure necessary for

cyclization.

Step 4: Synthesis of tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)(methyl)carbamate

Dissolve the 1,3-diol from Step 3 in pyridine or DCM with triethylamine at 0 °C.

Slowly add p-toluenesulfonyl chloride (TsCl) and stir the reaction for 12 hours, allowing it to

warm to room temperature.

Work up the reaction to isolate the intermediate monotosylate.

Dissolve the crude monotosylate in anhydrous THF at 0 °C and add NaH portion-wise.

Heat the mixture to reflux for 2-4 hours to drive the intramolecular Williamson etherification.

[1]

Cool, quench, and extract the product. Purify by column chromatography. Causality:

Tosylation activates one of the primary alcohols, converting it into a good leaving group. The

remaining alcohol can then be deprotonated by a strong base (NaH) to act as an

intramolecular nucleophile, displacing the tosylate to form the strained oxetane ring.

Step 5: Synthesis of (3-(Methylamino)oxetan-3-yl)methanol

Dissolve the Boc-protected oxetane from Step 4 in a solution of hydrochloric acid in 1,4-

dioxane or trifluoroacetic acid (TFA) in DCM.
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Stir at room temperature for 1-2 hours until deprotection is complete.

Concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is

obtained.

To obtain the free base, dissolve the salt in water and basify to pH > 10 with NaOH or

K₂CO₃, followed by extraction with an appropriate organic solvent (e.g., a mixture of DCM

and isopropanol).

Dry and concentrate the organic layers to yield the final product.

Chemical Reactivity and Stability
The reactivity of 3-Methylamino-3-hydroxymethyloxetane is governed by the interplay

between its three functional groups.

Oxetane Ring Stability and Reactivity
The oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions,

which relieve its inherent ring strain.[12] However, 3,3-disubstituted oxetanes generally exhibit

greater stability compared to other substitution patterns.[13] The presence of the internal amine

nucleophile could potentially facilitate an intramolecular ring-opening under acidic catalysis,

leading to the formation of a substituted azetidine-3-ol. Cationic ring-opening polymerization, a

characteristic reaction of hydroxymethyloxetanes, is also a potential pathway under strongly

acidic or Lewis acidic conditions.[14][15]

Reactions of the Amino Group
The secondary amine is a nucleophilic and basic center. It will readily react with acids to form

ammonium salts, a common strategy for improving the crystallinity and handling of amine-

containing compounds. It is also susceptible to standard amine derivatizations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, although over-alkylation to the quaternary ammonium

salt is a risk.
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Reductive Amination: Can act as the amine component in reactions with aldehydes or

ketones.

Reactions of the Hydroxymethyl Group
The primary alcohol can undergo a range of classical alcohol transformations:

Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., Dess-

Martin periodinane) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent).[16]

Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides to form

esters.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide

(Williamson ether synthesis) to form ethers.[16]

Halogenation: Conversion to an alkyl halide using reagents like SOCl₂ or PBr₃.

Applications in Drug Discovery and Medicinal
Chemistry
The unique combination of structural features in 3-Methylamino-3-hydroxymethyloxetane
makes it an attractive scaffold for drug design.

Improved Pharmacokinetics: As a bioisostere for a gem-dimethyl or carbonyl group, the 3,3-

disubstituted oxetane core can block metabolic oxidation at that position.[1] The addition of

the amine and alcohol groups drastically reduces lipophilicity, which is expected to improve

aqueous solubility and reduce off-target toxicity associated with highly lipophilic compounds.

Scaffold for Library Synthesis: The molecule possesses three distinct points for

diversification. The amine and alcohol can be functionalized using a vast array of standard

synthetic transformations, allowing for the rapid generation of a library of analogues to

explore structure-activity relationships (SAR).

Versatile Pharmacophore: The scaffold presents a rich array of hydrogen bond donors and

acceptors in a rigid, three-dimensional arrangement. This makes it an excellent candidate for

binding to protein targets such as kinases, proteases, and GPCRs, where directed hydrogen
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bonds are critical for affinity and selectivity. The 3-aminooxetane substructure itself has been

identified as a valuable motif in its own right, driving significant synthetic innovation.[13][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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